1-(3,4-Dichlorobenzyl)-2-oxo-6-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile
Overview
Description
Molecular Structure Analysis
The molecular structure of 1-(3,4-Dichlorobenzyl)-2-oxo-6-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile consists of a pyridine ring with a trifluoromethyl group, a dichlorobenzyl group, and a cyano group. These structural features likely contribute to its biological properties .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis of Pyridine Derivatives
- The compound 1-(3,4-Dichlorobenzyl)-2-oxo-6-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile can be synthesized from related pyridine carbonitriles. This involves a series of chemical transformations, such as the chlorination of pyridine carbonitriles, which then undergo further reactions to yield various pyridine derivatives, including those similar to the compound (Al-Issa, 2012).
Chemical Reactivity and Derivatives Formation
- Pyridine carbonitriles, closely related to the compound of interest, demonstrate reactivity that allows the formation of diverse derivatives. For example, reactions with alkyl- and arylamines lead to substituted pyridinecarbonitriles. These reactions show the versatility of the compound’s framework in forming structurally varied derivatives, highlighting its importance in chemical synthesis (Azuma et al., 2003).
Applications in Organic Synthesis
- Pyridinecarbonitriles, including derivatives similar to this compound, are important intermediates in organic synthesis. They are used in constructing complex molecular structures, indicating their significance in the field of organic chemistry and drug development (Katritzky et al., 1995).
Structural and Spectroscopic Analysis
- Structural and spectroscopic analysis of pyridine derivatives, closely related to the compound , provides insights into their molecular properties. This includes studies on their crystal structure, UV–vis absorption, fluorescence spectroscopy, and X-ray diffraction, which are essential for understanding the compound's physical and chemical characteristics (Cetina et al., 2010).
Mechanism of Action
The use of dichlorobenzyl alcohol , a related compound, has been associated with antibacterial, antiviral, and local anesthetic properties. It is used in over-the-counter products for symptomatic relief of acute sore throat and postoperative sore throat. The combination of dichlorobenzyl alcohol and amylmetacresol has shown virucidal effects against common cold viruses .
properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2F3N2O/c15-10-3-1-8(5-11(10)16)7-21-12(14(17,18)19)4-2-9(6-20)13(21)22/h1-5H,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPMURBRTJVVCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C(=CC=C(C2=O)C#N)C(F)(F)F)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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